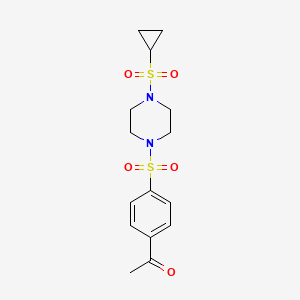

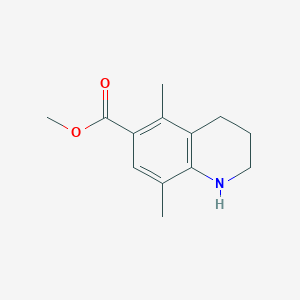

![molecular formula C18H27NO3S B2495285 (1R,5S)-3-甲氧基-8-((2,3,5,6-四甲基苯基)磺酰基)-8-氮杂双环[3.2.1]辛烷 CAS No. 2191214-42-1](/img/structure/B2495285.png)

(1R,5S)-3-甲氧基-8-((2,3,5,6-四甲基苯基)磺酰基)-8-氮杂双环[3.2.1]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related azabicyclooctane derivatives involves multi-step synthetic routes that start from readily available precursors. For instance, (1S,3S,5S)-2-Amino-3-methoxymethyl-2-azabicyclo[3.3.0]octane was synthesized with an overall yield of 48% starting from the α-amino acid derivative by a six-step procedure (Martens & Lübben, 1990). This example demonstrates the complexity and the elaborate methodologies often required to assemble azabicyclooctane scaffolds.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives showcases a bicyclic system that can include various functional groups. These structures are characterized by their unique three-dimensional shapes, which can influence their chemical reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial, as different stereoisomers can exhibit significantly different physical and chemical properties.

Chemical Reactions and Properties

Azabicyclooctane derivatives participate in various chemical reactions, reflecting their diverse reactivity profiles. For example, reactions of 8-substituted 3-phenyl-5-methyl-2-oxa-1-aza-bicyclo[3.3.0]octanes with nucleophilic reagents show how functional groups in these molecules can be modified (Chlenov et al., 1976). These reactions are pivotal for further derivatization and exploration of chemical space around the azabicyclooctane core.

科学研究应用

金(III) 氯化物盐的L-可卡因

对金(III) 氯化物盐的L-可卡因进行的研究,该盐具有类似的氮杂双环[3.2.1]辛烷核结构,深入探讨了其晶体结构和分子间相互作用。研究揭示了分子内和分子间氢键和结构内的紧密接触的见解,突出了结构分析在理解化合物相互作用中的重要性 (Wood, Brettell, & Lalancette, 2007)。

与亲核试剂的反应

涉及8-取代的3-苯基-5-甲基-2-氧-1-氮杂双环[3.3.0]辛烷与亲核试剂反应的研究展示了这类化合物的反应性和改性潜力。这项研究强调了氮杂双环[3.3.0]辛烷支架在合成化学中的多功能性,通过亲核取代实现各种衍生物的创造 (Chlenov, Salamonov, & Tartakovskii, 1976)。

属性

IUPAC Name |

3-methoxy-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-11-8-12(2)14(4)18(13(11)3)23(20,21)19-15-6-7-16(19)10-17(9-15)22-5/h8,15-17H,6-7,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSMUPCLIPPQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)